molecular formula C8H7F2NO B13223202 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde

2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde

Cat. No.: B13223202
M. Wt: 171.14 g/mol
InChI Key: MHZGIYDGBDGRQO-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde is an organic compound with the molecular formula C8H7F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoroethyl group and the carbaldehyde functional group makes this compound unique and of interest in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde involves the reaction of pyridine-4-carbaldehyde with 1,1-difluoroethane in the presence of a base. The reaction typically occurs under mild conditions and can be catalyzed by various transition metals .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through distillation or crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde involves its interaction with various molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde is unique due to the specific positioning of the difluoroethyl and carbaldehyde groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

2-(1,1-difluoroethyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C8H7F2NO/c1-8(9,10)7-4-6(5-12)2-3-11-7/h2-5H,1H3

InChI Key

MHZGIYDGBDGRQO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)C=O)(F)F

Origin of Product

United States

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